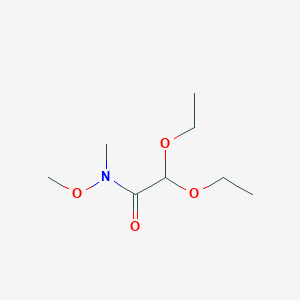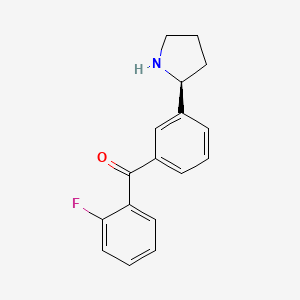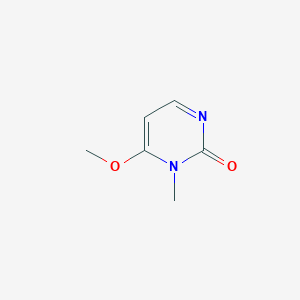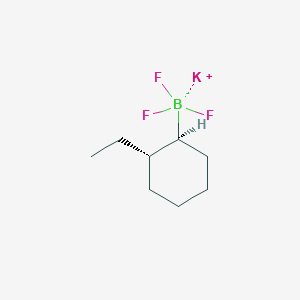![molecular formula C13H20BNO6 B13117758 3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate CAS No. 1093643-34-5](/img/structure/B13117758.png)
3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate is a synthetic organic compound that belongs to the class of boron-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate typically involves multiple steps:
Formation of the benzo[c][1,2]oxaborole core: This step involves the cyclization of a suitable precursor, such as a boronic acid derivative, under acidic or basic conditions.
Introduction of the aminomethyl group: This can be achieved through a nucleophilic substitution reaction, where an amine reacts with a halogenated intermediate.
Attachment of the hydroxypropoxy group: This step involves the reaction of the intermediate with a hydroxypropylating agent, such as 3-chloropropanol, under basic conditions.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxaborole ring to more reduced forms, potentially altering its biological activity.
Substitution: The aminomethyl and hydroxypropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for nucleophilic substitutions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxaborole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of phosphodiesterase enzymes, which are involved in inflammatory processes and certain skin conditions.
Biological Research: The compound is used to study the role of boron-containing heterocycles in biological systems and their interactions with enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with unique properties due to the presence of the boron atom.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes. The boron atom in the oxaborole ring interacts with the catalytic site of the enzyme, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to reduced levels of inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: Another boron-containing compound used as a phosphodiesterase inhibitor for the treatment of atopic dermatitis.
Tavaborole: A boron-based antifungal agent used for the treatment of onychomycosis.
Uniqueness
3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other boron-containing compounds.
Propiedades
Número CAS |
1093643-34-5 |
|---|---|
Fórmula molecular |
C13H20BNO6 |
Peso molecular |
297.11 g/mol |
Nombre IUPAC |
acetic acid;3-[[3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol |
InChI |
InChI=1S/C11H16BNO4.C2H4O2/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;1-2(3)4/h1,3-4,10,14-15H,2,5-7,13H2;1H3,(H,3,4) |
Clave InChI |
GWIXDEDAZQSCGQ-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)


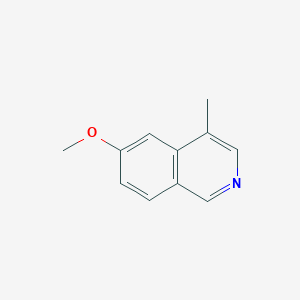
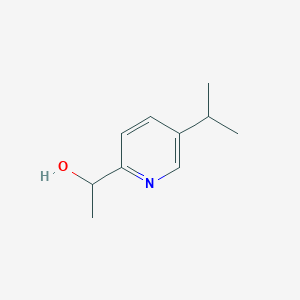
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)

